Absence of Biologically Confounding Heteroatom Substitutions vs. 4,5-Dichloro-2-mercapto-1,3,4-oxadiazole Analogs
Unlike the 4,5-dichloro-6-(substituted-benzyl)-2-(5-mercapto-[1,3,4]-oxadiazol-2-ylmethyl)-2H-pyridazin-3-one series, which demonstrates antimicrobial activity (MIC 25 μg/mL antibacterial, 6.25 μg/mL antifungal for compound 5e) and antioxidant activity (IC₅₀ 51.64) [1], the target compound lacks the 4,5-dichloro and 5-mercapto-1,3,4-oxadiazole functionalities. This structural simplification provides a clean reference scaffold free of intrinsic bioactivity that could mask or alter assay outcomes in phenotypic screens.
| Evidence Dimension | Structural substitution pattern and associated biological activity |
|---|---|
| Target Compound Data | No 4,5-dichloro substitution; no mercapto group; no reported antimicrobial activity |
| Comparator Or Baseline | Compound 5e (Saini et al., 2022): 4,5-dichloro-6-(substituted-benzyl)-2-(5-mercapto-1,3,4-oxadiazol-2-ylmethyl)-pyridazin-3-one; MIC 25 μg/mL (antibacterial), MIC 6.25 μg/mL (antifungal), IC₅₀ 51.64 (antioxidant) |
| Quantified Difference | Qualitative: target compound lacks all substituents conferring reported antimicrobial potency; antibacterial MIC shift from 25 μg/mL to undetectable (inferred) |
| Conditions | In vitro antimicrobial broth microdilution and DPPH antioxidant assays [1] |
Why This Matters
Procurement of an unsubstituted core enables researchers to build SAR from a neutral baseline without pre-existing biological activity that could confound interpretation.
- [1] Saini, M.; Das, R.; Mehta, D.K. Design, Synthesis, and Pharmacological Evaluation of Substituted Oxadiazole-Pyridazin-3-One Derivatives as Antioxidant and Antimicrobial Agents. Anti-Infect. Agents 2022, 20 (4), 36–45. View Source
